N-[4-iodo-1H-indazol-3-yl]butanamide
Description
N-[4-iodo-1H-indazol-3-yl]butanamide is an indazole-derived compound characterized by a 4-iodo substitution on the indazole core and a butanamide group at the 3-position. Indazole derivatives are widely studied for their biological activities, including kinase inhibition, anticancer properties, and antimicrobial effects. The iodine atom at position 4 likely enhances steric and electronic interactions with target proteins, while the butanamide chain may influence solubility and binding kinetics.
Properties
Molecular Formula |
C11H12IN3O |
|---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
N-(4-iodo-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C11H12IN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16) |
InChI Key |
GVMSSASBWGBNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Indazole Family
Key Structural Features and Modifications:
- N-[5-Amino-1-trityl-1H-indazol-3-yl]-2-(4-ethoxyphenyl)acetamide (): Contains a 5-amino group and a trityl-protected indazole core. The acetamide group at position 3 is shorter than the butanamide chain in the target compound. Demonstrated anti-proliferative activity, possibly via kinase inhibition or DNA interaction .
- 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (): Features a fluoro-substituted phenylamino group and a morpholine-carbonyl moiety. The acetamide group and lack of iodine suggest differences in hydrophobicity and target binding compared to the iodinated target compound .
Comparison Table: Structural and Functional Attributes
Key Observations:
- The iodine atom in the target compound may enhance halogen bonding with proteins, improving target affinity compared to smaller substituents like fluoro or amino groups.
Butanamide Derivatives in Patent Literature
Examples from (Tubulin Inhibitors):
- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8): Contains a quinoline core instead of indazole. The butanamide group is linked to an ethynyl-substituted quinoline, targeting tubulin polymerization.
- 2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10): Features a fluoroethyl group, enhancing metabolic stability compared to unsubstituted alkyl chains.
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